2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
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Overview
Description
2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorophenoxy group, a phenylcarbonyl group, and a hydrazinecarbothioamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide can be achieved through a multi-step process involving the following key steps:
Formation of 2-chlorophenoxyacetic acid: This can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 4-[(2-chlorophenoxy)methyl]benzaldehyde: This involves the reaction of 2-chlorophenoxyacetic acid with paraformaldehyde and a catalyst such as hydrochloric acid.
Synthesis of 2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide: This step involves the reaction of 4-[(2-chlorophenoxy)methyl]benzaldehyde with thiosemicarbazide in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the hydrazinecarbothioamide moiety, potentially yielding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
- 2-({4-[(2-fluorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
- 2-({4-[(2-methylphenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
Uniqueness
The uniqueness of 2-({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenoxy group may enhance its reactivity and potential biological activity.
Properties
Molecular Formula |
C23H22ClN3O2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
1-[[4-[(2-chlorophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C23H22ClN3O2S/c1-16(18-7-3-2-4-8-18)25-23(30)27-26-22(28)19-13-11-17(12-14-19)15-29-21-10-6-5-9-20(21)24/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30) |
InChI Key |
QROGYMWQMJYROF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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